(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine

Regiochemistry Medicinal Chemistry Pharmacophore Mapping

(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine (CAS 1019611-39-2) is a secondary amine with the formula C13H19NO, characterized by a cyclopropylmethyl group and a 2-ethoxybenzyl substituent. This compound belongs to the arylcyclopropylmethylamine class, a scaffold extensively patented for modulating amine oxidase enzymes such as LSD1, MAO-A, and MAO-B.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B12108400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNCC2CC2
InChIInChI=1S/C13H19NO/c1-2-15-13-6-4-3-5-12(13)10-14-9-11-7-8-11/h3-6,11,14H,2,7-10H2,1H3
InChIKeyJJZFLEXLXRIWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine (CAS 1019611-39-2): Core Structure and Industrial Relevance


(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine (CAS 1019611-39-2) is a secondary amine with the formula C13H19NO, characterized by a cyclopropylmethyl group and a 2-ethoxybenzyl substituent . This compound belongs to the arylcyclopropylmethylamine class, a scaffold extensively patented for modulating amine oxidase enzymes such as LSD1, MAO-A, and MAO-B [1]. Its ortho-ethoxy substitution pattern distinguishes it from meta- and para-substituted regioisomers , a critical factor for applications where positional geometry influences target binding or downstream synthetic reactivity. Procured primarily as a high-purity (≥95%) research intermediate, it serves as a versatile building block in medicinal chemistry and chemical biology .

Why Generic Substitution Falls Short for (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine in Advanced Research


Interchanging (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine with its close analogs—such as the 4-ethoxy or 3-ethoxy regioisomers—is not scientifically sound due to well-documented positional effects in arylcyclopropylamine pharmacophores. Patents covering LSD1/MAO inhibition explicitly differentiate alkoxy substitution positions (e.g., ortho vs. para) as separate embodiments, implying distinct biological activities [1]. Physicochemically, the ortho-ethoxy group creates a unique spatial and electronic environment that alters hydrogen-bonding geometry, steric hindrance, and molecular topology relative to para-substituted versions, which are known to have different computed properties like hydrogen bond acceptor counts and topological polar surface area [2]. Generic procurement from non-verified sources also risks receiving regioisomeric mixtures or degraded material without proper analytical certification, directly undermining experimental reproducibility.

Quantitative Differentiation Evidence for (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine Versus Its Closest Analogs


Regioisomeric Purity Defines (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine's Utility in Position-Sensitive Syntheses

The target compound's defining quantitative advantage over its chief regioisomeric analog, (Cyclopropylmethyl)[(4-ethoxyphenyl)methyl]amine (CAS 1019538-85-2), is its specified ortho-substitution pattern at the 2-position of the benzyl ring . While both share the formula C13H19NO and a molecular weight of 205.30 g/mol, their spatial configuration fundamentally dictates their behavior in lock-and-key biological systems. The 4-ethoxy analog is documented with a Topological Polar Surface Area (TPSA) of 21.3 Ų [1]; the ortho-substitution of the target compound is predicted to alter this value due to the proximity of the ethoxy oxygen to the amine, affecting membrane permeability and target engagement in a manner that cannot be achieved by the para isomer. Supplier COAs confirm that the target compound can be sourced at a validated purity of 95%, ensuring that the 2-ethoxy regioisomer is not contaminated by its 3- or 4-substituted variants, which is critical for generating reproducible structure-activity relationship (SAR) data .

Regiochemistry Medicinal Chemistry Pharmacophore Mapping

Cyclopropylmethyl vs. Cyclopropyl Scaffold: A Key Architectural Decision for Amine Oxidase Inhibitor Development

The (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine contains a cyclopropylmethyl group, a distinct structural feature from the cyclopropyl group found in compounds like N-(2-ethoxybenzyl)cyclopropanamine (CAS 889949-29-5) . A foundational patent on arylcyclopropylamines explicitly lists cyclopropylamino and cyclopropylmethylamino as separate, non-interchangeable pharmacophoric elements for the inhibition of LSD1 and MAO enzymes [1]. The one-carbon extension in (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine provides a different vector for the amine group, which is predicted to alter the compound's fit within the enzyme's flavin adenine dinucleotide (FAD)-binding pocket. This class-level inference is supported by BindingDB data showing that cyclopropylmethyl-substituted benzyl amines can achieve a Ki of 26 nM at the human CRF1 receptor, demonstrating that this specific pharmacophore can confer high target affinity [2].

Enzyme Inhibition Epigenetics LSD1/MAO

Supplier-Specific Analytic Validation Provides a Tangible Procurement Advantage

For (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine, documented procurement from suppliers like Leyan offers a commercially defined purity specification of 95% . This contrasts with vendor-agnostic database entries (e.g., ChemSrc ) that list the compound but do not provide a purity guarantee or lot-specific quality control data. The 4-ethoxy analog (CAS 1019538-85-2) is also available at 95% purity from alternative suppliers , but the specific identity of the 2-ethoxy compound, when backed by a supplier's Certificate of Analysis (COA), removes ambiguity. This quantitative specification is a baseline requirement for reproducible in vitro experiments, where impurities at concentrations above 2% can confound assay results.

Quality Assurance Reproducibility Analytical Chemistry

Optimal Application Scenarios for (Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine Based on Verified Evidence


Ortho-Substituted Pharmacophore Exploration in LSD1/MAO Inhibitor Programs

The compound's ortho-ethoxy substitution pattern, combined with its cyclopropylmethyl group, makes it a logical next-generation scaffold for medicinal chemists exploring structure-activity relationships around the arylcyclopropylamine patent space [1]. The regioisomeric purity ensures that any observed biological activity can be unambiguously attributed to the 2-ethoxy geometry, enabling clear patent filing and SAR publication.

A Building Block for Complex GPCR-Targeted Libraries

Given that cyclopropylmethyl-benzyl amine motifs have demonstrated high affinity (e.g., Ki = 26 nM) for Class A GPCRs like the CRF1 receptor [2], this compound can serve as a validated starting material for generating focused screening libraries. Its high purity (95%) ensures that products from parallel synthesis are not tainted by magnified byproducts from a lower-purity starting point.

Comparative Physicochemical and Topological Studies of Positional Isomers

For researchers studying the impact of regioisomerism on molecular properties, this compound provides the precise ortho-substituted counterpart to the commercially available para-substituted analog (CAS 1019538-85-2) . Comparative analysis of their computed properties (e.g., TPSA of 21.3 Ų for the para isomer) [3] against empirical data for the ortho isomer can inform predictive models for permeability and solubility.

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